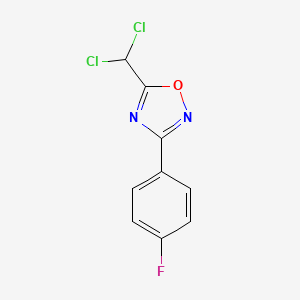![molecular formula C22H20BrNO2 B10899257 3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10899257.png)
3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group attached to a benzamide structure, with additional methyl groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 2-bromophenoxyacetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Synthesis of the benzamide: The final step involves the reaction of 2-bromophenoxyacetic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids. Reduction reactions can also occur, especially at the carbonyl group of the benzamide.
Coupling Reactions: The benzamide structure allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Palladium catalysts, boronic acids.
Major Products
Substitution Products: Depending on the nucleophile used, products can include ethers, amines, or thiols.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
科学的研究の応用
化学
化学において、3-[(2-ブロモフェノキシ)メチル]-N-(3,5-ジメチルフェニル)ベンザミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その反応性は、新しい材料や触媒の開発において価値があります。
生物学
生物学研究では、この化合物は酵素相互作用と阻害の研究に使用できます。その構造は、様々な生物学的標的に結合することを可能にしており、酵素阻害剤の設計に役立ちます。
医学
医薬品化学では、この化合物の誘導体は、潜在的な治療効果について研究されています。これらは、特に特定の酵素や受容体を標的とした新しい薬剤の開発におけるリード化合物として役立ちます。
産業
産業部門では、この化合物は特殊化学薬品や材料の合成に使用できます。その独特の特性により、コーティング、接着剤、ポリマーなどの用途に適しています。
作用機序
3-[(2-ブロモフェノキシ)メチル]-N-(3,5-ジメチルフェニル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。ブロモフェノキシ基は、タンパク質と水素結合や疎水性相互作用を形成することができ、ベンザミド部分は酵素の活性部位と相互作用することができます。これらの相互作用は、酵素活性を阻害したり、受容体の機能を調節したりすることで、様々な生物学的効果をもたらします。
6. 類似化合物の比較
類似化合物
- 3-[(2-ブロモフェノキシ)メチル]-N-(3,4,5-トリメトキシフェニル)ベンザミド
- 3-[(2-クロロフェノキシ)メチル]-N-(3,5-ジメチルフェニル)ベンザミド
- 3-[(2-フルオロフェノキシ)メチル]-N-(3,5-ジメチルフェニル)ベンザミド
独自性
類似の化合物と比較して、3-[(2-ブロモフェノキシ)メチル]-N-(3,5-ジメチルフェニル)ベンザミドは、臭素原子の存在により独特です。臭素原子は、その反応性や生物学的活性を大きく左右する可能性があります。ブロモフェノキシ基とジメチルフェニル基の特定の位置も、その独特の化学的および物理的特性に寄与し、様々な用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 3-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide
- 3-[(2-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
- 3-[(2-fluorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The specific positioning of the bromophenoxy and dimethylphenyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C22H20BrNO2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
3-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20BrNO2/c1-15-10-16(2)12-19(11-15)24-22(25)18-7-5-6-17(13-18)14-26-21-9-4-3-8-20(21)23/h3-13H,14H2,1-2H3,(H,24,25) |
InChIキー |
FAXFVIPWZASHCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B10899176.png)
![4-chloro-3-(5-{(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10899186.png)
![ethyl 4-({(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10899188.png)
![2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B10899194.png)
![(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazinecarboxamide](/img/structure/B10899198.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899206.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10899213.png)

![4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10899238.png)
![N-(4-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10899243.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10899250.png)
![N-(5-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10899263.png)
![4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899271.png)
![2-Amino-5-oxo-4-(pentafluorophenyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10899275.png)
